Cas no 5622-38-8 (Ethyl 2-(quinolin-6-yl)acetate)

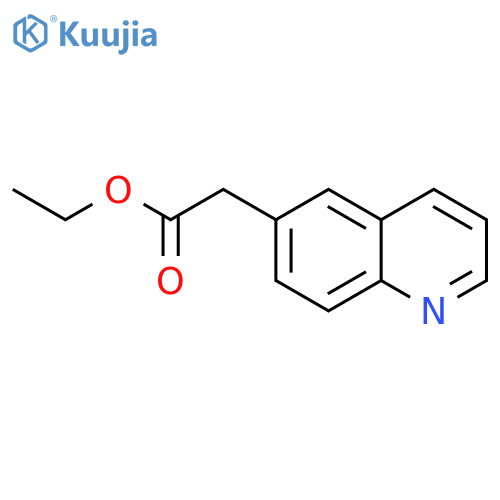

5622-38-8 structure

商品名:Ethyl 2-(quinolin-6-yl)acetate

Ethyl 2-(quinolin-6-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(quinolin-6-yl)acetate

- 6-Quinolineacetic acid ethyl ester

- ethyl 2-quinolin-6-ylacetate

- AC-24684

- SCHEMBL4701042

- AS-60290

- MFCD09953727

- Ethyl2-(quinolin-6-yl)acetate

- CS-0100883

- Ethyl (quinolin-6-yl)acetate

- DTXSID80511447

- SB70119

- 5622-38-8

- DB-072119

- AKOS016004555

-

- MDL: MFCD09953727

- インチ: InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3

- InChIKey: GPBLWJQFTVDYFO-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2

計算された属性

- せいみつぶんしりょう: 215.09469

- どういたいしつりょう: 215.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

- 密度みつど: 1.156

- ゆうかいてん: 26-27 ºC

- ふってん: 341 ºC

- フラッシュポイント: 160 ºC

- 屈折率: 1.5765

- PSA: 39.19

Ethyl 2-(quinolin-6-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJZHC047-100MG |

ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 95% | 100MG |

¥ 1,135.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D959808-1g |

ETHYL 2-(QUINOLIN-6-YL)ACETATE |

5622-38-8 | 95% | 1g |

$815 | 2024-06-06 | |

| Chemenu | CM144797-1g |

Ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 95% | 1g |

$430 | 2021-08-05 | |

| Alichem | A189006127-250mg |

Ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 95% | 250mg |

$281.16 | 2023-09-01 | |

| A2B Chem LLC | AG30431-1mg |

Ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 97 | 1mg |

$73.00 | 2024-04-19 | |

| A2B Chem LLC | AG30431-1g |

Ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 97% | 1g |

$760.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171523-250mg |

Ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 95+% | 250mg |

¥2400.00 | 2024-05-08 | |

| A2B Chem LLC | AG30431-2mg |

Ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 97 | 2mg |

$86.00 | 2024-04-19 | |

| A2B Chem LLC | AG30431-3mg |

Ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 97 | 3mg |

$105.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJZHC047-250mg |

ethyl 2-(quinolin-6-yl)acetate |

5622-38-8 | 95% | 250mg |

¥1820.0 | 2024-04-18 |

Ethyl 2-(quinolin-6-yl)acetate 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

5622-38-8 (Ethyl 2-(quinolin-6-yl)acetate) 関連製品

- 4789-81-5(Ethyl 2-(quinolin-4-yl)acetate)

- 33054-18-1(Ethyl 2-(quinolin-3-yl)acetate)

- 5622-36-6(methyl 2-(quinolin-6-yl)acetate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5622-38-8)Ethyl 2-(quinolin-6-yl)acetate

清らかである:99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g

価格 ($):228.0/379.0/569.0/1706.0